molecular formula C8H10ClN B1293895 Benzenemethanamine, 2-chloro-N-methyl- CAS No. 94-64-4

Benzenemethanamine, 2-chloro-N-methyl-

Cat. No. B1293895
CAS RN: 94-64-4
M. Wt: 155.62 g/mol
InChI Key: DIWGZVQKFSFNLH-UHFFFAOYSA-N
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Description

The compound "Benzenemethanamine, 2-chloro-N-methyl-" is a derivative of benzylamine where a chlorine atom and a methyl group are substituted on the benzene ring and the amine group, respectively. This compound is related to the family of benzylamines, which are often used as building blocks in organic synthesis and can form various inorganic-organic hybrid architectures when combined with metal ions .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "Benzenemethanamine, 2-chloro-N-methyl-", they do offer insights into related chemical reactions and compounds. For instance, the synthesis of chlorocadmate(II) and chlorocuprate(II) complexes involves protonated benzylamine and its N-methylated derivatives, which suggests that similar synthetic strategies could potentially be applied to synthesize the compound . Additionally, the Michael-type addition reactions described in one study could be relevant to the synthesis of similar compounds, where nucleophiles are added to activated alkenes .

Molecular Structure Analysis

The molecular structure of "Benzenemethanamine, 2-chloro-N-methyl-" would likely be influenced by the presence of the chlorine and methyl substituents. The papers discuss the conformational analysis of related compounds, indicating that substituents can significantly affect the equilibrium between different molecular conformations . This information could be extrapolated to predict the conformational preferences of "Benzenemethanamine, 2-chloro-N-methyl-".

Chemical Reactions Analysis

The chemical reactivity of "Benzenemethanamine, 2-chloro-N-methyl-" can be inferred from the reactions of similar compounds. For example, the bifunctional electrophile 2-(chloroseleno)benzoyl chloride reacts with C-H acids, which could be analogous to the reactivity of the chlorinated benzylamine compound . Additionally, the reductive dehalogenation of chlorinated benzenes, as discussed in one paper, could provide insights into the types of reactions that "Benzenemethanamine, 2-chloro-N-methyl-" might undergo under anaerobic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Benzenemethanamine, 2-chloro-N-methyl-" can be speculated based on the properties of related compounds. The dielectric properties of chlorocadmate(II) and chlorocuprate(II) complexes with benzylamine derivatives suggest that the compound of interest may also exhibit interesting dielectric behavior . Furthermore, the gas chromatographic analysis of methyldemeton, which contains a similar N-methyl group, provides a method that could potentially be adapted for the analysis of "Benzenemethanamine, 2-chloro-N-methyl-" .

Scientific Research Applications

Summary of the Application

The compound is used to improve the electro-optical responses of Liquid Crystal (LC) devices. It is doped in nematic liquid crystals (LCs) to enhance their performance .

Methods of Application

The compound, along with another organic molecule, N-Benzyl-2-Methyl-4-Nitroaniline (BNA), is doped in LC cells. The doping results in a significant decrease in the rotational viscosity and threshold voltage, and an increase in the dielectric anisotropy (Δ ε) of the LC mixture .

Results or Outcomes

The fall time of the doped LC cells is faster than that of the pristine LC cell. The BNA-doped LC cell, in particular, shows superior performance due to the additional restoring force from the spontaneous polarization electric field of BNA .

2. Synthesis of Biologically Active Acetamide Derivatives

Summary of the Application

The compound is used to synthesize 2-chloro-N-alkyl/aryl Acetamide derivatives, which are new bioactive agents. These agents can be used as antimicrobial agents such as herbicides, antifungal agents, and disinfectants .

Methods of Application

The synthesis involves a nucleophilic substitution reaction of chloroacetyl chloride and different aqueous amines. The desired reaction mixture is added to ice-cold water, and the precipitate is filtered and recrystallized with ethanol .

Results or Outcomes

The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity .

Safety And Hazards

“Benzenemethanamine, 2-chloro-N-methyl-” is classified as having acute toxicity (oral and dermal), eye irritation, and is hazardous to the aquatic environment . It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(2-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWGZVQKFSFNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059106
Record name Benzenemethanamine, 2-chloro-N-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 2-chloro-N-methyl-

CAS RN

94-64-4
Record name 2-Chloro-N-methylbenzenemethanamine
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Record name Benzenemethanamine, 2-chloro-N-methyl-
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Record name Benzenemethanamine, 2-chloro-N-methyl-
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Record name Benzenemethanamine, 2-chloro-N-methyl-
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Record name 2-chlorobenzylmethylamine
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